Methyl 2,3-difluoro-4-methoxyphenylacetate
Overview
Description
Methyl 2,3-difluoro-4-methoxyphenylacetate is a chemical compound that belongs to the class of phenylacetate derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-difluoro-4-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of 2,3-difluoro-4-methoxybenzoic acid.
Reduction: Formation of 2,3-difluoro-4-methoxybenzyl alcohol.
Substitution: Formation of 2,3-difluoro-4-methoxyphenyl derivatives.
Scientific Research Applications
Methyl 2,3-difluoro-4-methoxyphenylacetate is widely used in scientific research due to its versatile properties. It is valuable for various applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Analysis: It is employed as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which Methyl 2,3-difluoro-4-methoxyphenylacetate exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include oxidative and reductive transformations, as well as conjugation reactions with endogenous molecules .
Comparison with Similar Compounds
- Methyl 2,3-difluoro-4-hydroxyphenylacetate
- Methyl 2,3-difluoro-4-ethoxyphenylacetate
- Methyl 2,3-difluoro-4-methylphenylacetate
Comparison: Methyl 2,3-difluoro-4-methoxyphenylacetate is unique due to the presence of both methoxy and difluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it more reactive in certain chemical reactions compared to its analogs. The methoxy group enhances its solubility in organic solvents, while the difluoro groups increase its stability and resistance to metabolic degradation .
Properties
IUPAC Name |
methyl 2-(2,3-difluoro-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(13)15-2)9(11)10(7)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYANWSUJNPVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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